molecular formula C15H18N4 B1387277 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine CAS No. 1172708-64-3

4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine

Cat. No.: B1387277
CAS No.: 1172708-64-3
M. Wt: 254.33 g/mol
InChI Key: WRYFNLJHAWSJRH-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, belonging to a class of unfused heterobiaryls known for their pharmacological potential. This compound features a pyrimidine core, a privileged structure in drug discovery, which is substituted with a piperazine and a 3-methylphenyl group. Such a structure is common in ligands targeting central nervous system (CNS) receptors . The primary research value of this compound lies in its potential as a scaffold for developing ligands for G-protein coupled receptors (GPCRs), particularly serotonin receptors. Compounds with closely related structures have demonstrated high binding affinity and antagonistic properties for the 5-HT 7 receptor, which is a promising target for the treatment of neuropsychological disorders such as depression, schizophrenia, and Alzheimer's disease . The piperazinyl pyrimidine core is recognized for its ability to mimic aspects of traditional long-chain arylpiperazine ligands while offering a more compact and structurally diverse profile, facilitating the exploration of novel structure-activity relationships (SAR) . Beyond neuroscience, the pyrimidine-piperazine hybrid structure is also investigated for its antimicrobial properties. Research on analogous molecules has shown that such hybrids can exhibit strong activity against a range of pathogenic bacteria, including Klebsiella pneumoniae , Enterococcus faecium , and Pseudomonas aeruginosa , making them valuable tools for developing new anti-infective agents . The presence of the pyrimidine ring allows for efficient hydrogen bonding and interaction with diverse biological targets, acting as a bioisostere for other aromatic systems . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-3-2-4-13(9-12)14-10-15(18-11-17-14)19-7-5-16-6-8-19/h2-4,9-11,16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYFNLJHAWSJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution with 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-methylphenyl with a halogenated pyrimidine.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the halogenated pyrimidine reacts with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperazine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the methylphenyl group.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

Pharmacological Properties

4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine belongs to a class of compounds known for their interaction with various biological targets, particularly in the realm of oncology and neurology. This compound has shown promise as an inhibitor of specific enzymes and receptors, which can be pivotal in developing treatments for diseases such as cancer and neurodegenerative disorders.

Key Mechanisms of Action

  • Inhibition of Enzymes : Research indicates that derivatives of pyrimidine compounds can inhibit enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. For instance, modifications to the structure of related compounds have resulted in significant increases in potency against NAPE-PLD, suggesting that similar strategies could enhance the efficacy of this compound .
  • Targeting Kinases : Compounds structurally related to this compound have been identified as selective inhibitors of cyclin-dependent kinases (CDK4 and CDK6). These kinases are crucial for cell cycle regulation, making them attractive targets for cancer therapy .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is essential for optimizing the pharmacological properties of this compound. SAR studies have shown that modifications to the piperazine ring and pyrimidine core can significantly influence the compound's activity and selectivity.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Substituents on piperazineIncreased lipophilicity and potency
Halogen substitutionsEnhanced inhibitory effects on enzymes
Alkyl chain lengthOptimal chain length improves binding

Case Studies

Several case studies have been conducted to evaluate the clinical potential of this compound and its analogs.

Case Study 1: Cancer Treatment

In a study examining the antiproliferative effects of related pyrimidine derivatives, it was found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma. For example, a compound structurally similar to this compound demonstrated a growth inhibition (GI) value of over 80% against NSCLC cells at a concentration of 10 µM .

Case Study 2: Neurological Disorders

Another study focused on the neuroprotective effects of similar pyrimidine compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine can be contextualized by comparing it to analogs with variations in substituent positions, heterocyclic rings, or appended functional groups. Below is a detailed analysis:

Positional Isomers of Methylphenyl-Substituted Pyrimidines

The compound’s closest analogs include its ortho- and para -methylphenyl isomers:

Compound Name CAS Number MDL Number Molecular Formula Substituent Position
4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine 959490-40-5 MFCD14281642 C₁₅H₁₈N₄ 2-Methylphenyl
This compound 1172708-64-3 MFCD14281644 C₁₅H₁₈N₄ 3-Methylphenyl
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine 1170996-57-2 MFCD14281640 C₁₅H₁₈N₄ 4-Methylphenyl

Key Findings :

  • Steric and Electronic Effects : The position of the methyl group on the phenyl ring influences electronic distribution and steric hindrance. The meta -substitution (3-methyl) in the target compound may offer a balance between lipophilicity and solubility compared to the ortho - and para -isomers, which could exhibit reduced solubility due to increased steric bulk (ortho) or enhanced planarity (para) .
  • Biological Activity : Pyrimidine derivatives with para -substituents often show higher receptor affinity in kinase inhibition assays, while meta -substituted analogs may prioritize metabolic stability due to reduced enzymatic recognition .
Piperazine vs. Piperidine Substituents

Replacing the piperazine ring with a piperidine moiety alters the compound’s pharmacodynamic profile. For example, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Acta Cryst. E69, o197) retains the pyrimidine core but substitutes piperazine with piperidine:

  • Basic Nitrogen Availability : Piperazine contains two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single nitrogen in piperidine. This difference may enhance target engagement in piperazine-containing analogs .
Complex Derivatives with Extended Functionality

describes a structurally advanced derivative: [1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone (CAS: 1115923-04-0). Key distinctions include:

  • Carbonyl Linkage: The methanone bridge introduces a ketone group, which may improve binding to serine/threonine kinases via covalent interactions .
Heterocyclic Core Modifications

Compounds such as 6-(4-Methylpiperazin-1-yl)-1H-indole (CAS: 321745-04-4) replace the pyrimidine core with an indole system:

  • Indole vs. Pyrimidine: Indole’s bicyclic structure confers greater aromaticity and redox activity, which may favor interactions with cytochrome P450 enzymes or monoamine receptors .
  • Biological Targets : Pyrimidine derivatives are often prioritized for antiviral or anticancer applications, while indole-based compounds are common in CNS drug development .

Biological Activity

Overview

4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of piperazine derivatives known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuropharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H19_{19}N5_{5}
  • CAS Number : 1172708-64-3

This compound features a piperazine ring, which is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine moiety is known to facilitate binding to neurotransmitter receptors and kinases, modulating their activity and influencing various signaling pathways.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, demonstrating the ability to inhibit cell proliferation. The compound's mechanism involves the induction of apoptosis and the inhibition of cell cycle progression.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)9.8Inhibition of cell cycle progression
HeLa (Cervical)15.3Inhibition of proliferation

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It acts as a modulator of serotonin receptors, which are implicated in mood regulation and anxiety disorders. In vitro studies indicate that it can enhance serotonin transmission, potentially offering therapeutic effects for depression and anxiety.

Antimicrobial Activity

In addition to its anticancer and neuropharmacological effects, this compound has shown antimicrobial properties against various pathogens. Its efficacy against bacterial strains suggests potential applications in treating infections.

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer agents .
  • Neuropharmacological Evaluation : Research conducted at a leading pharmacology institute showed that this compound increased serotonin receptor binding in rat brain slices, indicating its potential use as an antidepressant .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling pyrimidine precursors with substituted piperazine derivatives. For example, nucleophilic substitution reactions using halogenated pyrimidines (e.g., 6-chloro-pyrimidine) and 3-methylphenyl-piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ or Et₃N are used to deprotonate amines and enhance reactivity . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, pyrimidine derivatives often exhibit planar aromatic rings with piperazine substituents in equatorial positions .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS ensures purity (>98%) and detects trace impurities .

Q. What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 200°C).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC. Pyrimidines are prone to hydrolysis, so anhydrous storage at −20°C in amber vials is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Reproducibility : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to confirm activity ranges .
  • Off-Target Profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions that may skew data .
  • Meta-Analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. saline) or cell viability assays (MTT vs. resazurin) .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains. The 3-methylphenyl group may occupy hydrophobic pockets, while piperazine enhances solubility .
  • ADME Prediction : SwissADME calculates logP (~2.5) and TPSA (~45 Ų), indicating moderate blood-brain barrier permeability. The trifluoromethyl group (if present) improves metabolic stability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Methodology :

  • Substituent Screening : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects on binding .
  • Piperazine Modifications : Introduce N-alkylation (e.g., -CH₂CH₃) to enhance lipophilicity or reduce hERG channel liability .
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR or PARP) to establish SAR trends .

Q. What challenges arise in crystallographic analysis of pyrimidine-piperazine hybrids, and how can they be mitigated?

  • Methodology :

  • Crystal Growth : Use slow evaporation from ethanol/water mixtures. Pyrimidine derivatives often form twinned crystals; optimize by seeding or temperature gradients .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction patterns. SHELXD resolves phase problems in small-molecule structures .
  • Thermal Motion Artifacts : Refine anisotropic displacement parameters (ADPs) to correct for dynamic disorder in piperazine rings .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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